molecular formula C4F6N2O B157312 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole CAS No. 1868-48-0

2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole

Cat. No. B157312
CAS RN: 1868-48-0
M. Wt: 206.05 g/mol
InChI Key: QJZONKZTJJLSQL-UHFFFAOYSA-N
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Description

2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole is a compound that has been the subject of various studies due to its interesting chemical and physical properties. It is a part of the 1,3,4-oxadiazole family, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. The trifluoromethyl groups attached to this ring significantly influence its reactivity and stability .

Synthesis Analysis

The synthesis of derivatives of 1,3,4-oxadiazole, such as 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole, often involves the reaction of appropriate precursors under specific conditions. For instance, the reaction of 3,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines can yield 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles, showcasing the reactivity of the oxadiazole ring towards nucleophilic substitution . Another example is the optimized two-step synthesis of 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole, which demonstrates the versatility of the oxadiazole core in forming various substituted compounds .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is influenced by the substituents attached to the ring. Trifluoromethyl groups, for example, can lead to strong electronic effects due to the electronegativity of fluorine atoms. This can result in unique intra- and intermolecular interactions, such as C–H⋯F and C–F⋯π interactions, which can affect the crystal packing and stability of the compounds .

Chemical Reactions Analysis

The reactivity of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole can be explored through its reactions with various reagents. For example, the reaction with primary amines to form triazoles indicates that the oxadiazole ring can act as an electrophile in nucleophilic aromatic substitution reactions . Additionally, the synthesis of energetic materials by introducing nitro groups to the oxadiazole ring further demonstrates the chemical versatility of this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole derivatives are of significant interest. High crystal densities and thermal stabilities are often reported for these compounds, making them suitable for applications in materials science, such as in the development of energetic materials . The presence of trifluoromethyl groups can also enhance the energetic performance of these compounds, as seen in the construction of trinitromethyl substituted β-bis(1,2,4-oxadiazole) . Furthermore, the study of their luminescence properties, as in the case of copper-mediated conversion of oxadiazole derivatives, reveals potential applications in optoelectronics .

Scientific Research Applications

Improved Synthesis and Characterization

Grünebaum et al. (2016) describe an enhanced synthesis method for 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole, focusing on its transformation into corresponding 1,2,4-triazoles. The paper highlights the structure and thermodynamic properties of the compounds using NMR spectroscopy, differential scanning calorimetry, and single crystal X-ray diffraction. These details are crucial for understanding the material's properties and potential applications in various fields, including materials science and chemistry Grünebaum et al., 2016.

Electron Transporting and Luminescent Properties

Chen and Chen (2004) explored the electron affinity of aromatic oxadiazole by synthesizing copoly(aryl ether)s with 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole segments. The study examines the optical and electrochemical properties of these materials, which are essential for applications in electronic devices and materials science Chen & Chen, 2004.

Energetic Material Properties

Tian et al. (2017) investigated the synthesis of energetic compounds featuring bi(1,3,4-oxadiazole), highlighting their stability, thermal properties, and potential applications as insensitive energetic materials. This research could be significant for applications in defense and aerospace industries Tian et al., 2017.

Electronic and Optical Applications

Electron Transport Materials for OLEDs

Liu et al. (2007) focused on the synthesis and characterization of new oxadiazole derivatives, investigating their thermal, optical, and electrochemical properties. These derivatives show promise as electron transport materials for organic optoelectronic devices, highlighting their potential in the development of advanced display technologies Liu et al., 2007.

Safety And Hazards

The safety and hazards associated with trifluoromethylated compounds can vary widely depending on their specific structure. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific compounds .

Future Directions

Trifluoromethylated compounds continue to be of great interest in the field of medicinal chemistry, and many novel applications are expected to be discovered in the future .

properties

IUPAC Name

2,5-bis(trifluoromethyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F6N2O/c5-3(6,7)1-11-12-2(13-1)4(8,9)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZONKZTJJLSQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(O1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371177
Record name 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole

CAS RN

1868-48-0
Record name 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole
Reactant of Route 3
2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole

Citations

For This Compound
59
Citations
DB Reitz, MJ Finkes - Journal of heterocyclic chemistry, 1989 - Wiley Online Library
Reaction of 3,5‐bis(trifluoromethyl)‐1,3,4‐oxadiazole (1a) with primary amines under a variety of conditions conveniently produced 4‐substituted‐3,5‐bis(trifluoromethyl)‐4H‐1.2,4‐…
Number of citations: 44 onlinelibrary.wiley.com
D Margetić, M Eckert-Maksić, P Trošelj… - Journal of Fluorine …, 2010 - Elsevier
The stereochemical outcome of reaction of 2,5-bis-trifluoromethyl-1,3,4-oxadiazole with 7-oxanorbornenes under various conditions was investigated. For the first time, microwave …
Number of citations: 16 www.sciencedirect.com
NV Vasil'ev, YE Lyashenko, MV Galakhov… - Chemistry of …, 1990 - Springer
The cycloaddition of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole to dienophiles with cyclic and acyclic structures takes place according to a two-step mechanism with the extrusion of …
Number of citations: 8 link.springer.com
DB Reitz, MJ Finkes - The Journal of Organic Chemistry, 1989 - ACS Publications
Recently, we investigated the reaction of 2, 5-bis (trifluoromethyl)-1, 3, 4-oxadiazole with primary amines to produce the corresponding 4-substituted 3, 5-bis (triñuoromethyl)-4flr-l, 2, 4-…
Number of citations: 26 pubs.acs.org
P Trošelj, I Đilović… - Journal of …, 2013 - Wiley Online Library
Cycloaddition reaction of 2,5‐bis(trifluoromethyl)‐1,3,4‐oxadiazole with strained olefinic bonds of norbornenes was used to synthetize functionalized polynorbornanes. This simple, one …
Number of citations: 9 onlinelibrary.wiley.com
RN Warrener, GM Elsey, RA Russell, ERT Tiekink - Tetrahedron letters, 1995 - Elsevier
MO calculations (AM1) correctly predict the endo-specificity in the reaction of 7-tert-butoxynorbornadiene7 with 2,5-tris(trifluoromethyl) 1,3,5,4-oxadiazole2 which leads onto a cage …
Number of citations: 19 www.sciencedirect.com
M Grünebaum, AI Gerlitz, A Buchheit, S Jeschke… - Journal of Fluorine …, 2016 - Elsevier
An improved and more efficient synthesis of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole (2a), 2,5-bis(perfluoroethyl)-1,3,4-oxadiazole (2b), 2-(perfluoroethyl)-5-(trifluoromethyl)-1,3,4-…
Number of citations: 9 www.sciencedirect.com
J Atta‐Kumi, G Baffour Pipim… - Journal of Physical …, 2023 - Wiley Online Library
The tandem reactions of 2,5‐bis(trifluoromethyl)‐1,3,4‐oxadiazole with conjugated, unconjugated, acyclic, and cyclic dienes have been studied at the M06‐2X/6‐311++G(d,p) level of …
Number of citations: 2 onlinelibrary.wiley.com
D Bell, AOA Eltoum, NJ O'Reilly, AE Tipping - Journal of fluorine chemistry, 1993 - Elsevier
2,5-Dichloro-1,1,1,6,6,6-hexafluoro-3,4-diazahexa-2,4-diene (1) has been prepared in goodyield (60%) by the reaction of 1,2-bis(trifluoroacetyl)hydrazine with a mixture of N,N-…
Number of citations: 15 www.sciencedirect.com
E Tiekink, R Warrener, G Elsey, R Russell - 1995 - digital.library.adelaide.edu.au
MO calculations (AM1) correctly predict the endo-specificity in the reaction of 7-tert-butoxynorbornadiene7 with 2,5-tris(trifluoromethyl) 1,3,5,4-oxadiazole2 which leads onto a cage …
Number of citations: 0 digital.library.adelaide.edu.au

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